molecular formula C7H6ClF3N2 B13906946 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine

Katalognummer: B13906946
Molekulargewicht: 210.58 g/mol
InChI-Schlüssel: UXKINCQDNSQBRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine typically involves the chlorination of a pyridine derivative followed by methylation and trifluoromethylation. The reaction conditions often require the use of specific reagents and solvents to achieve the desired substitutions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine oxide, while reduction may produce a pyridine derivative with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine include other pyridine derivatives with different substituents, such as:

  • 6-chloro-N-methyl-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
  • 4,6-dichloro-5-nitropyrimidine

Uniqueness

What sets this compound apart is its specific combination of substituents on the pyridine ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H6ClF3N2

Molekulargewicht

210.58 g/mol

IUPAC-Name

6-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6ClF3N2/c1-12-5-3-2-4(6(8)13-5)7(9,10)11/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

UXKINCQDNSQBRZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=C(C=C1)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.